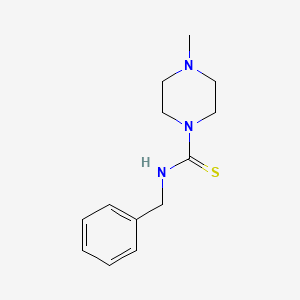

![molecular formula C14H12FN3O2S2 B2855546 Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 862976-15-6](/img/structure/B2855546.png)

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit various enzymes, which suggests that they may affect multiple biochemical pathways .

Result of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis.

Biochemische Analyse

Biochemical Properties

The role of Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently under study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

The synthesis of Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine in the presence of a base such as sodium hydroxide . This reaction is followed by the cyclization of the intermediate product with ethyl 2-bromo-4-methylthiazole-5-carboxylate under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

Analyse Chemischer Reaktionen

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent. The compound has shown promising activity against various bacterial and fungal strains.

Biological Research: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.

Industrial Applications: The compound’s derivatives are explored for their use in developing new materials with specific properties, such as fluorescence or conductivity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other benzothiazole derivatives such as:

6-Fluorobenzothiazole diamides: These compounds also exhibit antimicrobial activity but differ in their chemical structure and specific biological targets.

Benzothiazole-based anti-tubercular compounds: These derivatives are specifically designed to target Mycobacterium tuberculosis and have different synthetic pathways and mechanisms of action.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

IUPAC Name |

ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2S2/c1-3-20-12(19)11-7(2)16-13(22-11)18-14-17-9-5-4-8(15)6-10(9)21-14/h4-6H,3H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITLWYJLFIBHHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2855466.png)

![2-[(3-methylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2855468.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2855470.png)

![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)

![2-(2-methoxyphenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2855478.png)

![2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2855482.png)

![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)